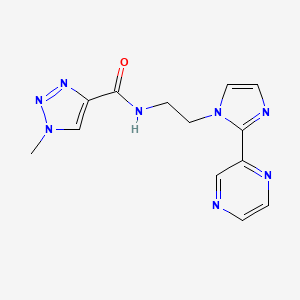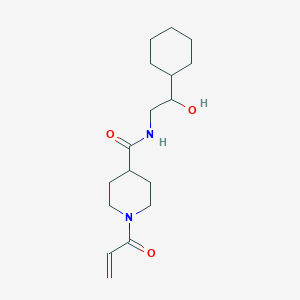
N-(2-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CHEC, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CHEC is a piperidine derivative that has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. In
Mechanism of Action
The mechanism of action of CHEC is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CHEC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
CHEC has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell lines and animal models. It has also been shown to improve cognitive function and motor function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of CHEC is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological diseases. However, one of the limitations of CHEC is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CHEC. One area of research is the development of more efficient synthesis methods for CHEC. Another area of research is the identification of the specific signaling pathways that are modulated by CHEC. Additionally, further studies are needed to determine the optimal dosage and administration route for CHEC in vivo. Finally, more studies are needed to investigate the potential therapeutic applications of CHEC in other diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, CHEC is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CHEC has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, and has been studied for its potential use in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of CHEC and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of CHEC involves a multistep process that starts with the reaction of cyclohexene with acrolein to form the desired enone intermediate. This intermediate is then reacted with piperidine to form the piperidine enone. The final step involves the reaction of the piperidine enone with hydroxylamine to form CHEC.
Scientific Research Applications
CHEC has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, CHEC has been shown to inhibit the production of beta-amyloid, a protein that is known to play a key role in the development of the disease. In Parkinson's disease, CHEC has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In multiple sclerosis, CHEC has been shown to reduce inflammation and demyelination in animal models.
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-16(21)19-10-8-14(9-11-19)17(22)18-12-15(20)13-6-4-3-5-7-13/h2,13-15,20H,1,3-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRGYIRTROZTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

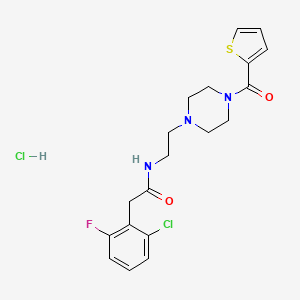
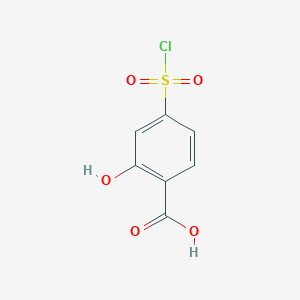
![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)
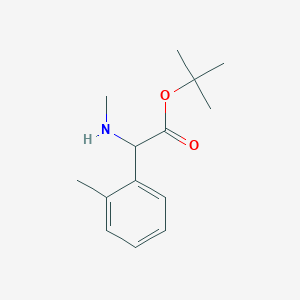
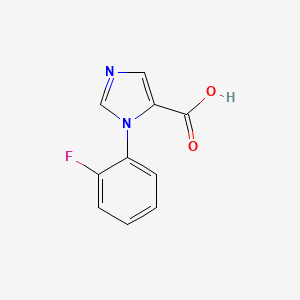
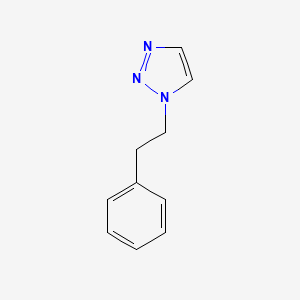

![3,3-Dimethyl-1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2683464.png)
![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2683465.png)
![2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole](/img/structure/B2683466.png)

